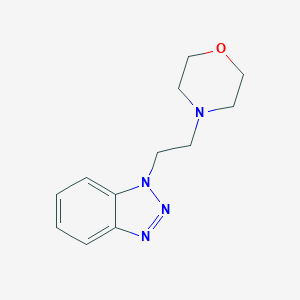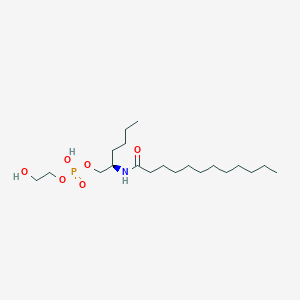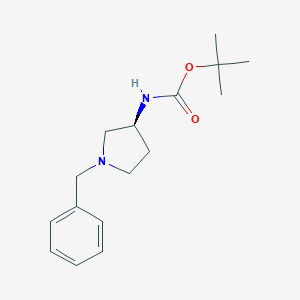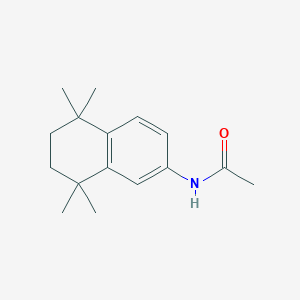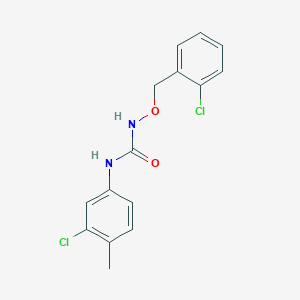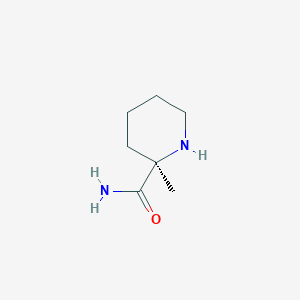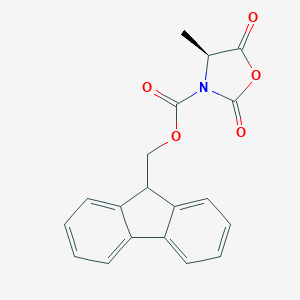
(S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
(S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate has been studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound has been used as a chiral auxiliary in asymmetric synthesis reactions. In materials science, it has been used as a building block for the synthesis of functional materials such as fluorescent polymers. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction products in asymmetric synthesis reactions. In addition, it has been shown to exhibit fluorescent properties, which make it useful in materials science applications.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate. However, studies have shown that it is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate in lab experiments is its ability to control the stereochemistry of reaction products in asymmetric synthesis reactions. In addition, its fluorescent properties make it useful in materials science applications. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of (S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate. One potential direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion
In conclusion, (S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate is a chemical compound that has potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. Its ability to control the stereochemistry of reaction products in asymmetric synthesis reactions and its fluorescent properties make it useful in lab experiments. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of (S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate involves the reaction of fluorenylmethanol with 4-methyl-2,5-dioxooxazolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11-17(21)25-19(23)20(11)18(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBSZLYHMUTNEJ-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


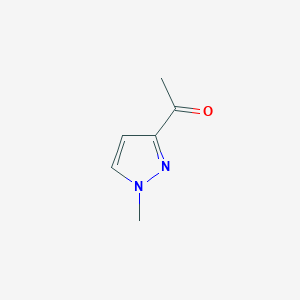
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
